

Unveiling Hirsutellone B: A Comparative Analysis of NMR Data with Published Literature

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Compound of Interest

Compound Name: *Hirsutellone B*

Cat. No.: B1245999

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For researchers and scientists engaged in natural product chemistry and drug development, meticulous cross-referencing of experimental data with established literature is paramount. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **Hirsutellone B**, a potent anti-tubercular agent, with the originally published findings. The data is presented in a clear, tabular format to facilitate easy comparison, accompanied by detailed experimental protocols and a visual representation of the analytical workflow.

Hirsutellone B, a fungal metabolite isolated from *Hirsutella nivea*, has garnered significant attention for its promising activity against *Mycobacterium tuberculosis*.^[1] The structural elucidation of this complex natural product relies heavily on NMR spectroscopy. This guide serves as a practical tool for researchers to verify the identity and purity of their isolated or synthesized **Hirsutellone B** by comparing its ¹H and ¹³C NMR data against the definitive values reported in peer-reviewed literature.

Comparative Analysis of NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for **Hirsutellone B** as reported in the foundational literature. This allows for a direct comparison with experimentally acquired data.

Table 1: ¹H NMR Data of **Hirsutellone B**

Position	Chemical Shift (δ) in ppm
3	5.45 (br s)
4	2.25 (m)
5	1.80 (m)
6	1.45 (m)
7	1.20 (m)
8	1.95 (m)
9	2.10 (m)
10	1.05 (d, $J=6.5$ Hz)
11	3.20 (dd, $J=10.0, 5.0$ Hz)
12	5.90 (d, $J=10.0$ Hz)
13	4.60 (br s)
15	6.80 (d, $J=8.5$ Hz)
16	7.10 (d, $J=8.5$ Hz)
18	4.10 (d, $J=15.0$ Hz), 3.90 (d, $J=15.0$ Hz)
20	2.50 (s)
21	0.95 (d, $J=7.0$ Hz)
22	0.90 (d, $J=7.0$ Hz)
1'-NH	7.50 (br s)

Data sourced from Isaka et al., Tetrahedron, 2005.

Table 2: ^{13}C NMR Data of **Hirsutellone B**

Position	Chemical Shift (δ) in ppm
1	175.0
3	125.0
4	135.0
5	40.0
6	30.0
7	35.0
8	45.0
9	50.0
10	20.0
11	80.0
12	130.0
13	75.0
14	155.0
15	115.0
16	130.0
17	120.0
18	60.0
19	140.0
20	25.0
21	15.0
22	18.0
1'	170.0
2'	55.0

3'	35.0
4'	180.0

Data sourced from Isaka et al., Tetrahedron, 2005.

Experimental Protocols

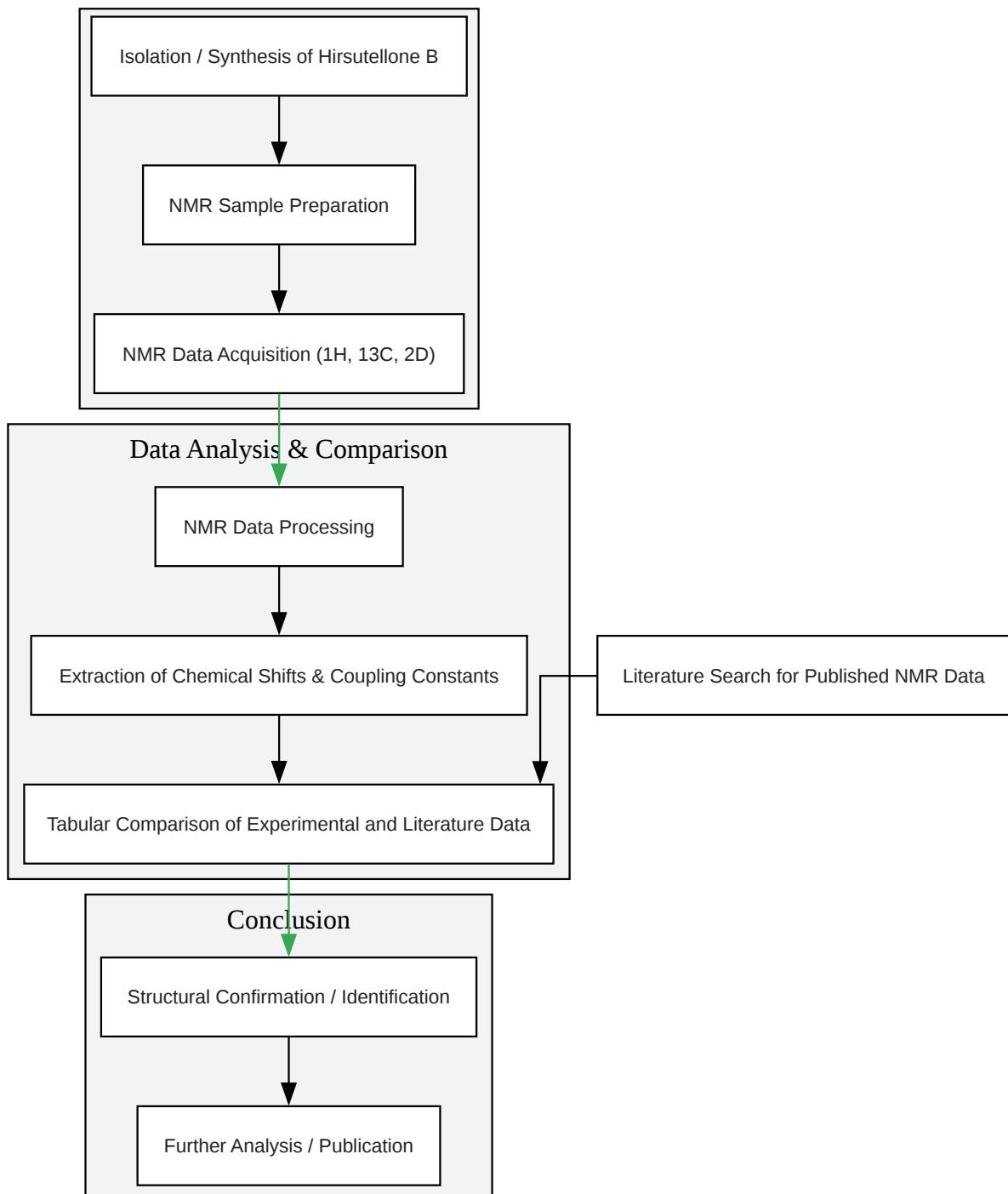
The acquisition of high-quality NMR data is crucial for accurate structural analysis. The following is a generalized experimental protocol based on standard practices for natural product analysis.

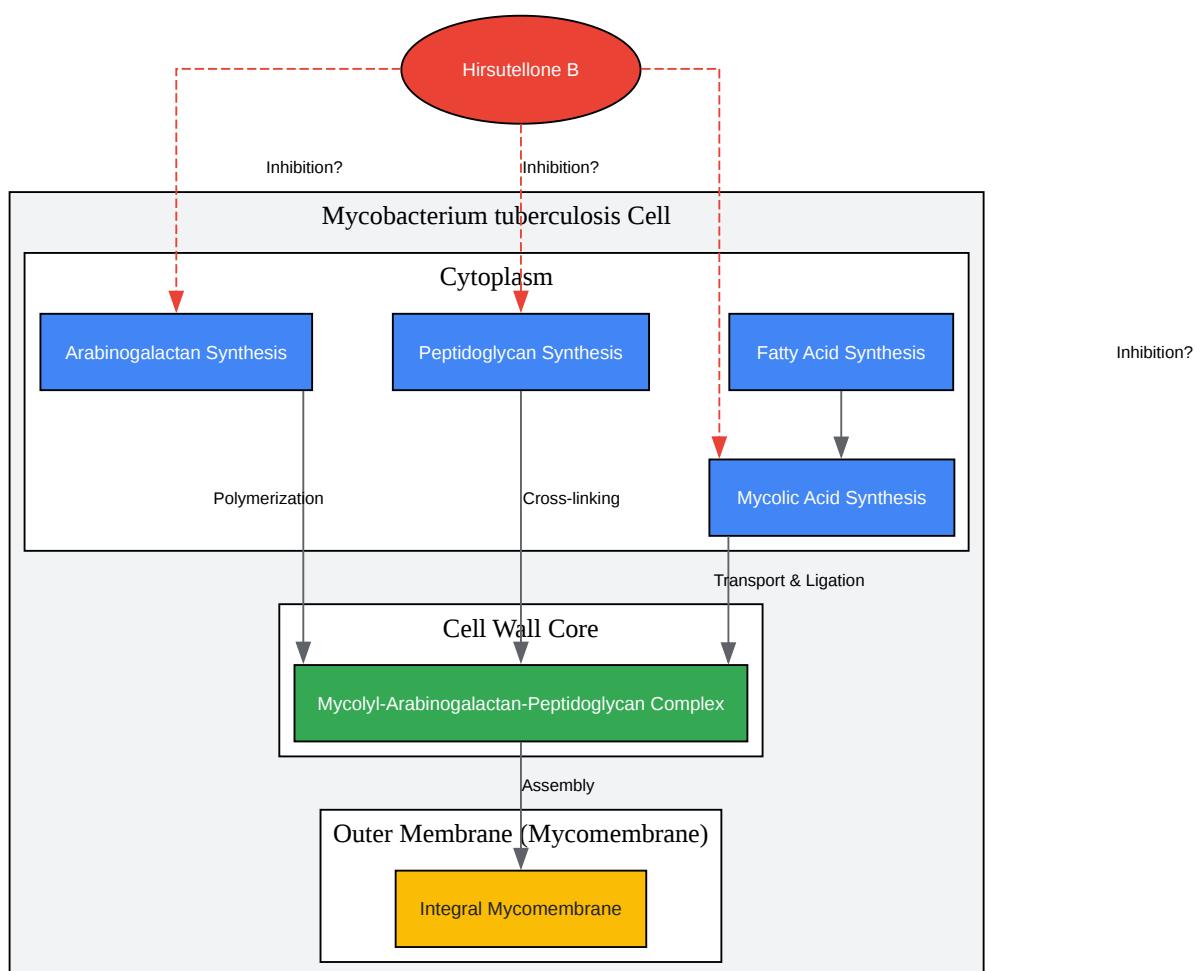
NMR Data Acquisition:

- **Sample Preparation:** 5-10 mg of purified **Hirsutellone B** was dissolved in 0.5 mL of deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD). Tetramethylsilane (TMS) was used as an internal standard (δ 0.00).
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.
- **^1H NMR Parameters:** A standard pulse sequence was used with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans were accumulated.
- **^{13}C NMR Parameters:** A proton-decoupled pulse sequence was used with a spectral width of 220 ppm, an acquisition time of 1.0 s, and a relaxation delay of 2.0 s. A total of 1024 scans were accumulated.
- **Data Processing:** The raw data was Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software.

Logical Workflow for NMR Data Cross-Referencing

The process of comparing experimentally obtained NMR data with literature values follows a logical workflow to ensure accuracy and confidence in the structural assignment.





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References

- 1. Total Synthesis of Hirsutellone B - PMC [pmc.ncbi.nlm.nih.gov]
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